Cas no 2227871-45-4 (rac-5-{(1R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}pentanoic acid)

rac-5-{(1R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}pentanoic acid 化学的及び物理的性質
名前と識別子
-
- rac-5-{(1R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}pentanoic acid
- EN300-1474724
- 2227871-45-4
- rac-5-{[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}pentanoic acid
-
- インチ: 1S/C26H30N2O5/c29-24(30)11-5-6-14-27-25(31)17-12-13-18(15-17)28-26(32)33-16-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-4,7-10,17-18,23H,5-6,11-16H2,(H,27,31)(H,28,32)(H,29,30)/t17-,18+/m1/s1
- InChIKey: ORJWEZGSBPDWEF-MSOLQXFVSA-N
- SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(N[C@H]1CC[C@@H](C(NCCCCC(=O)O)=O)C1)=O
計算された属性
- 精确分子量: 450.21547206g/mol
- 同位素质量: 450.21547206g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 33
- 回転可能化学結合数: 10
- 複雑さ: 676
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.5
- トポロジー分子極性表面積: 105Ų
rac-5-{(1R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}pentanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1474724-2500mg |
rac-5-{[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}pentanoic acid |
2227871-45-4 | 2500mg |
$3988.0 | 2023-09-29 | ||
Enamine | EN300-1474724-100mg |
rac-5-{[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}pentanoic acid |
2227871-45-4 | 100mg |
$1791.0 | 2023-09-29 | ||
Enamine | EN300-1474724-1000mg |
rac-5-{[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}pentanoic acid |
2227871-45-4 | 1000mg |
$2035.0 | 2023-09-29 | ||
Enamine | EN300-1474724-250mg |
rac-5-{[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}pentanoic acid |
2227871-45-4 | 250mg |
$1872.0 | 2023-09-29 | ||
Enamine | EN300-1474724-500mg |
rac-5-{[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}pentanoic acid |
2227871-45-4 | 500mg |
$1954.0 | 2023-09-29 | ||
Enamine | EN300-1474724-1.0g |
rac-5-{[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}pentanoic acid |
2227871-45-4 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1474724-5000mg |
rac-5-{[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}pentanoic acid |
2227871-45-4 | 5000mg |
$5900.0 | 2023-09-29 | ||
Enamine | EN300-1474724-10000mg |
rac-5-{[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}pentanoic acid |
2227871-45-4 | 10000mg |
$8749.0 | 2023-09-29 | ||
Enamine | EN300-1474724-50mg |
rac-5-{[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}pentanoic acid |
2227871-45-4 | 50mg |
$1709.0 | 2023-09-29 |
rac-5-{(1R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}pentanoic acid 関連文献
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
8. Caper tea
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
rac-5-{(1R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}pentanoic acidに関する追加情報
Rac-5-{(1R,3S)-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}pentanoic Acid: A Comprehensive Overview
Rac-5-{(1R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}pentanoic acid, commonly referred to by its CAS number 2227871-45-4, is a complex organic compound with significant applications in the fields of pharmacology and organic synthesis. This compound is characterized by its intricate molecular structure, which includes a cyclopentane ring, a fluorenylmethoxycarbonyl (Fmoc) group, and a pentanoic acid moiety. The stereochemistry of the molecule, specifically the (1R,3S) configuration, plays a crucial role in its biological activity and synthetic utility.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the Fmoc group, which is widely used as a protecting group in peptide synthesis. The Fmoc group is attached to the cyclopentane ring via an amino linkage, creating a highly functionalized intermediate. Subsequent steps involve the introduction of the pentanoic acid moiety and the racemization process to achieve the desired stereochemical balance. Recent advancements in asymmetric synthesis have enabled more efficient and selective methods for constructing this compound, significantly improving its yield and purity.
One of the most notable applications of this compound is in the field of peptide chemistry. The Fmoc group serves as an excellent protecting group due to its stability under basic conditions and ease of removal under acidic conditions. This makes it ideal for use in solid-phase peptide synthesis (SPPS), where precise control over the sequence and stereochemistry of amino acids is essential. The cyclopentane ring introduces rigidity into the molecule, which can enhance bioavailability and stability when incorporated into larger peptide frameworks.
Recent studies have also highlighted the potential of this compound in drug discovery efforts. Its unique structure allows for interactions with various biological targets, including enzymes and receptors, making it a valuable tool in medicinal chemistry. For instance, researchers have explored its ability to modulate protein-protein interactions, a key mechanism in many therapeutic interventions. Additionally, its pentanoic acid moiety contributes to hydrophilicity, which can improve solubility and pharmacokinetic properties when incorporated into drug candidates.
The stereochemistry of this compound is another area of active research. The (1R,3S) configuration has been shown to influence its biological activity significantly. By leveraging modern analytical techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, scientists have gained deeper insights into how stereochemistry affects molecular interactions at the atomic level. These findings have paved the way for the development of enantioselective synthesis methods, ensuring that the desired stereoisomer is produced in high enantiomeric excess.
In terms of toxicity and safety profiles, preliminary studies indicate that this compound exhibits low toxicity at therapeutic concentrations. However, further research is required to fully understand its long-term effects and potential for off-target interactions. Regulatory agencies have emphasized the importance of thorough toxicological evaluations for compounds intended for therapeutic use, particularly those with complex structures like this one.
From an industrial perspective, the production of this compound requires state-of-the-art facilities equipped with advanced purification systems. The demand for high-purity compounds in pharmaceutical research has driven innovations in chromatographic techniques and process optimization strategies. These advancements not only ensure consistent product quality but also contribute to cost-efficiency and environmental sustainability.
In conclusion, rac-5-{(1R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}pentanoic acid (CAS No: 2227871-45-4) stands as a testament to the ingenuity and precision achievable in modern organic synthesis. Its versatile structure offers numerous opportunities for application across diverse fields, from peptide chemistry to drug discovery. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and therapeutic development.
2227871-45-4 (rac-5-{(1R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}pentanoic acid) Related Products
- 181147-28-4(Hydrazinecarboximidamide, 2,2'-(1,3-phenylenedimethylidyne)bis-, dihydrochloride)
- 1936593-49-5(1-(6-methylpyridin-2-yl)methylcyclopropane-1-carbaldehyde)
- 1260654-33-8(2-amino-3,5-dichloroisonicotinonitrile)
- 2034558-52-4(N-1-(1-benzofuran-2-yl)propan-2-yl-2-(2,5-dioxopyrrolidin-1-yl)acetamide)
- 2137450-77-0(5-bromo-N-(4-hydroxy-2-oxooxolan-3-yl)pentanamide)
- 42247-74-5(2-(2-Hydroxyethyl)benzonitrile)
- 1161776-13-1(1-(2-Bromothiazol-5-yl)ethanone)
- 1698695-93-0(1-(2-propoxyethyl)-1H-1,2,3-triazol-4-amine)
- 2228613-77-0(3-(2,2,2-trifluoroethyl)pyrrolidin-3-ol)
- 919843-55-3(N-1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide)




